molecular formula C30H31BrN2O4 B11640827 2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate

2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate

Cat. No.: B11640827
M. Wt: 563.5 g/mol
InChI Key: COYREWIWFZOZFC-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)tryptophanate is a complex organic compound that features a unique combination of a bromophenyl group, an oxoethyl group, and a tricyclo[3311~3,7~]decane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)tryptophanate typically involves multiple steps One common approach is to start with the preparation of the tricyclo[331The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste, making the production process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, while the tricyclo[3.3.1.1~3,7~]decane structure provides stability and enhances binding affinity. The compound may modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity, while the tricyclo[3.3.1.1~3,7~]decane structure provides stability and rigidity .

Properties

Molecular Formula

C30H31BrN2O4

Molecular Weight

563.5 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(adamantane-1-carbonylamino)-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C30H31BrN2O4/c31-23-7-5-21(6-8-23)27(34)17-37-28(35)26(12-22-16-32-25-4-2-1-3-24(22)25)33-29(36)30-13-18-9-19(14-30)11-20(10-18)15-30/h1-8,16,18-20,26,32H,9-15,17H2,(H,33,36)

InChI Key

COYREWIWFZOZFC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OCC(=O)C6=CC=C(C=C6)Br

Origin of Product

United States

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